molecular formula C10H14BrN B2556468 5-Bromo-2-tert-butylphenylamine CAS No. 857595-32-5

5-Bromo-2-tert-butylphenylamine

Cat. No. B2556468
CAS RN: 857595-32-5
M. Wt: 228.133
InChI Key: YHMAZMCTRSJZOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-tert-butylphenylamine” can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-tert-butylphenylamine” can be determined using various analytical methods, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Bromo-2-tert-butylphenylamine serves as a valuable scaffold for designing novel drugs. Researchers have explored its derivatives for potential antiproliferative and cytotoxic activities against human cancer cell lines. In vitro studies have shown that some analogues exhibit activity comparable to cisplatin, a widely used chemotherapy drug, while being less toxic to normal cells .

Antifungal and Antibacterial Agents

Indole compounds, including 5-bromosubstituted derivatives, possess antifungal properties. These molecules can inhibit fungal growth and may find applications in agriculture (as fungicides) or medicine (for treating fungal infections). Additionally, they exhibit moderate antibacterial effects, contributing to their potential as antimicrobial agents .

Antiprotozoal Activity

Indole phytoalexins, including 5-bromo derivatives, have demonstrated antiprotozoal activity. This property could be harnessed for developing treatments against parasitic diseases .

Neuroprotective Potential

Spirobrassinin, a specific indole phytoalexin, has been investigated for its anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis. While not directly related to 5-bromo-2-tert-butylphenylamine, this highlights the broader neuroprotective potential of indole compounds .

Cancer Chemoprevention

High consumption of cruciferous vegetables (which contain indole phytoalexins) has been associated with reduced cancer risk. These compounds exhibit anticancer and antiproliferative effects against various human cancer cell lines, making them promising candidates for cancer prevention .

Industrial Applications

Beyond biology and medicine, 5-bromo-2-tert-butylphenylamine has practical applications. For instance, it serves as an intermediate in the synthesis of SGLT2 inhibitors, which are being studied for diabetes therapy .

Safety and Hazards

The safety data sheet (SDS) for “5-Bromo-2-tert-butylphenylamine” provides information about its hazards, handling, storage, and disposal .

Relevant Papers The relevant papers retrieved provide additional information about the synthesis, properties, and potential applications of “5-Bromo-2-tert-butylphenylamine” and similar compounds .

properties

IUPAC Name

5-bromo-2-tert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMAZMCTRSJZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-tert-butylphenylamine

CAS RN

857595-32-5
Record name 5-bromo-2-tert-butylaniline
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